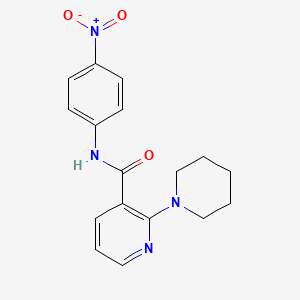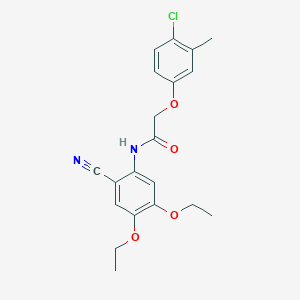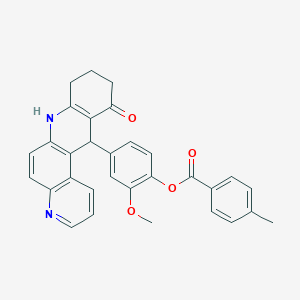
N-(4-nitrophenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide
Vue d'ensemble
Description
N-(4-nitrophenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide is a chemical compound that features a nitrophenyl group attached to a piperidinyl-nicotinamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide typically involves the reaction of 4-nitroaniline with nicotinic acid derivatives under specific conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-nitrophenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Reduction: The major product formed is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . The piperidinyl-nicotinamide structure may also contribute to its binding affinity and specificity towards certain molecular targets, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Used in similar applications, particularly in enzymatic assays.
4-Nitrophenyl chloroformate: Utilized in the synthesis of carbamates and other derivatives.
N-(4-nitrophenyl)acetamide: Another nitrophenyl derivative with distinct chemical properties.
Uniqueness
N-(4-nitrophenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide is unique due to its combined structural features of a nitrophenyl group and a piperidinyl-nicotinamide moiety. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-2-piperidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(19-13-6-8-14(9-7-13)21(23)24)15-5-4-10-18-16(15)20-11-2-1-3-12-20/h4-10H,1-3,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXGCOLAAWWMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B4301082.png)
![4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4301086.png)
![8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4301090.png)
![1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE](/img/structure/B4301100.png)
![3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL](/img/structure/B4301113.png)
![2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4301122.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B4301128.png)
![5-[(4-HYDROXY-4,5,5-TRIMETHYL-2-OXO-1,3-OXAZOLIDIN-3-YL)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B4301140.png)
![6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4301156.png)
![3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B4301166.png)


![ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE](/img/structure/B4301181.png)
